molecular formula C10H14ClN3O2 B2992690 6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride CAS No. 1955493-81-8

6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2992690
CAS No.: 1955493-81-8
M. Wt: 243.69
InChI Key: IJQWNRSLBKSVEL-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridine backbone substituted with a piperazine ring at the 6-position and a carboxylic acid group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. Piperazine-containing compounds are frequently used in drug development due to their ability to modulate physicochemical properties such as solubility and bioavailability.

Properties

IUPAC Name

6-piperazin-1-ylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQWNRSLBKSVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 6-chloronicotinic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride with four structurally related compounds, highlighting key differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents/Modifications Purity Applications/Notes
This compound (Target) Not Available ~244–260* Piperazine (6-position), carboxylic acid (3-position) N/A Pharmaceutical intermediate; potential kinase inhibitor scaffold.
2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid HCl 1221724-68-0 326.39 4-Methoxyphenylmethyl-piperazine (2-position) 98% Discontinued; used in research for receptor-binding studies .
(RS)-9-Fluoro-3-methyl-10-(piperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid 82419-52-1 ~363.35 Benzoxazine core, fluoro, methyl, piperazine N/A Impurity in ofloxacin synthesis; antibacterial activity modulation .
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 ~176.6 Chloro (2-position), methyl (6-position) 100% Building block for agrochemicals; lacks piperazine .
2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine Not Available ~207.3 Piperazine (6-position), methyl (2,4-positions) N/A Lipophilic analog; potential CNS drug candidate .

*Estimated based on pyridine-3-carboxylic acid (123.11 g/mol) + piperazine (86.14 g/mol) + HCl (36.46 g/mol).

Key Findings from Comparative Analysis

Substituent Position and Bioactivity :

  • The target compound ’s piperazine at the 6-position contrasts with the 2-position substitution in 2-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid HCl . Positional differences alter electronic properties and steric hindrance, impacting binding to biological targets like kinases or GPCRs.
  • The benzoxazine derivative (CAS 82419-52-1) demonstrates how fused ring systems (pyrido-benzoxazine) enhance antibacterial activity but introduce synthetic complexity .

Solubility and Stability: Hydrochloride salts (e.g., target compound and CAS 1221724-68-0) improve water solubility compared to non-ionic analogs like 2,4-dimethyl-6-(piperazin-1-yl)pyrimidine . Chloro and methyl groups in 2-chloro-6-methylpyrimidine-4-carboxylic acid increase lipophilicity, favoring agrochemical applications over pharmaceuticals .

Synthetic Challenges: Piperazine introduction to pyridine/pyrimidine rings requires precise coupling conditions. Impurities like CAS 82419-52-1 underscore the need for rigorous purification in fluoroquinolone antibiotic synthesis .

Biological Activity

6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

This compound has the molecular formula C10H15N3O2·HCl and is characterized by the presence of a piperazine ring attached to a pyridine-3-carboxylic acid moiety. This structural framework is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Receptor Binding : The compound has been shown to bind selectively to certain receptors, potentially influencing signal transduction pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, which could lead to therapeutic effects in various diseases.

Anticancer Activity

Research indicates that derivatives of piperazine-containing compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including hepatocarcinoma cells. The mechanism often involves the induction of apoptosis and disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) levels and cell death .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar piperazine and pyridine structures have been investigated for their ability to inhibit bacterial growth and may act against resistant strains .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. Some studies have suggested that they may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .

Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of piperazine derivatives on hepatocarcinoma cell lines. One derivative exhibited an IC50 value of 0.51 µM against HepG2 cells, indicating potent anticancer activity. The study highlighted the compound's ability to induce apoptosis through ROS generation .

Study 2: Antimicrobial Screening

In a comparative analysis, piperazine derivatives were screened for antimicrobial activity against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeIC50 Value (µM)Targeted Cells/Organisms
Compound AAnticancer0.51HepG2
Compound BAntimicrobial20E. coli
Compound CNeuropharmacological15Neuronal cells

Q & A

Q. How can researchers design a comparative study to evaluate the biological activity of structural analogs of this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the pyridine ring (e.g., halogenation) or piperazine substituents. Test in vitro activity (e.g., enzyme inhibition) and correlate with computed descriptors (logP, polar surface area) .
  • Statistical Meta-Analysis : Apply multivariate regression to identify activity trends across analogs, accounting for variables like solubility and protein binding .

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